molecular formula C15H13NO3 B1665970 Amfenac CAS No. 51579-82-9

Amfenac

Cat. No. B1665970
CAS RN: 51579-82-9
M. Wt: 255.27 g/mol
InChI Key: SOYCMDCMZDHQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amfenac, also known as 2-amino-3-benzoylbenzeneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with an acetic acid moiety . It is used for research purposes and not for medicinal or household use .


Molecular Structure Analysis

Amfenac has a chemical formula of C15H13NO3 and a molar mass of 255.273 g/mol . The IUPAC name for Amfenac is (2-Amino-3-benzoylphenyl)acetic acid . The InChI key is SOYCMDCMZDHQFP-UHFFFAOYSA-N .

Safety And Hazards

Amfenac should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

2-(2-amino-3-benzoylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYCMDCMZDHQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61618-27-7 (mono-hydrochloride salt), 61941-56-8 (mono-hydrochloride salt)
Record name Amfenac [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90199533
Record name Amfenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amfenac

CAS RN

51579-82-9
Record name Amfenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51579-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amfenac [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amfenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 51579-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amfenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28O5C1J38A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1.0 g. (0.004 mole) of 7-benzoylindolin-2-one was added to 30 ml. of 3N sodium hydroxide and the basic solution was refluxed for 45 minutes under nitrogen. The mixture was filtered and the filtrate was neutralized with glacial acetic acid. The precipitate was filtered off, washed with water and dried. The material melted at 122° C. (dec.). The yield was 0.8 g. (72%).
Quantity
0.004 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amfenac
Reactant of Route 2
Amfenac
Reactant of Route 3
Reactant of Route 3
Amfenac
Reactant of Route 4
Amfenac
Reactant of Route 5
Reactant of Route 5
Amfenac
Reactant of Route 6
Amfenac

Citations

For This Compound
1,010
Citations
T Walters, M Raizman, P Ernest, J Gayton… - Journal of Cataract & …, 2007 - Elsevier
… report similar inhibitory activity of amfenac against either COX isoform, the current study found that amfenac was more active against COX-2. This highlights an important point when …
Number of citations: 181 www.sciencedirect.com
SE Yanni, ML Clark, R Yang, DP Bingaman… - Brain research …, 2010 - Elsevier
… In the eye, nepafenac is converted to amfenac, which has unique time-… of amfenac to inhibit discrete aspects of the angiogenic cascade in vitro, and to test the efficacy of amfenac and …
Number of citations: 46 www.sciencedirect.com
J Ruiz, M López, J Milà, E Lozoya, JJ Lozano… - Journal of Computer …, 1993 - Springer
The new nonsteroidal antiinflammatory drug (NSAID) arylacetic amfenac (2-amino-3-benzoylphenylacetic acid) and 19 substituted derivatives were studied in order to correlate the …
Number of citations: 43 link.springer.com
BF Fernandes, JC Marshall, S Di Cesare, P Logan… - Eye, 2008 - nature.com
… The radiosensitivity of UM cell lines was increased by the administration of amfenac, the active metabolite of nepafenac. There appears to be a radioprotective effect of amfenac on …
Number of citations: 14 www.nature.com
T HIRANUMA, S KATO, M HACHISU - Journal of pharmacobio …, 1988 - jstage.jst.go.jp
… Amfenac Na is a new non-steroidal analgesic anti-inflammatory drug which is clinically … In this paper, amfenac Na is studied on the bradykinin induced-flexor reflex and the simultaneous …
Number of citations: 6 www.jstage.jst.go.jp
JE Chastain, ME Sanders, MA Curtis… - Experimental eye …, 2016 - Elsevier
… amfenac to the posterior segment of the eye. This article evaluates the ocular distribution of nepafenac and amfenac … Nepafenac and amfenac concentrations in harvested ocular tissues …
Number of citations: 47 www.sciencedirect.com
M Argun, L Tök, AC Uğuz, Ö Çelik, ÖY Tök… - Eye, 2014 - nature.com
… of amfenac between 100 μm and 10 nM. The toxic effect of amfenac on MTT started at 100 μM at 12 h incubation. Hence, we determined to use amfenac in 1 μM dosage during 24 h. …
Number of citations: 46 www.nature.com
AK Jain, CC Hunley, J Kuebel… - … : The Journal of …, 1986 - Wiley Online Library
… efficacy of one oral dose of amfenac 100 mg compared to aspirin … Analgesic effects of amfenac were significantly superior to … Compared with aspirin 600 mg, amfenac 100 mg provided …
JD Sheppard, PC Cockrum, A Justice… - Ophthalmology and …, 2018 - Springer
… This study evaluated diclofenac, amfenac and bromfenac … cyclooxygenase isoform: bromfenac > amfenac > diclofenac (ranked … The C max of diclofenac, bromfenac, and amfenac in the …
Number of citations: 15 link.springer.com
AA Benjamine, BA Lucie, YK Denis… - Computational …, 2019 - scirp.org
… of diclofenac, bromfenac and amfenac, in order to compare their … is more acid than bromfenac and amfenac. The results from … than amfenac, which is more reactive than diclofenac. …
Number of citations: 4 www.scirp.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.